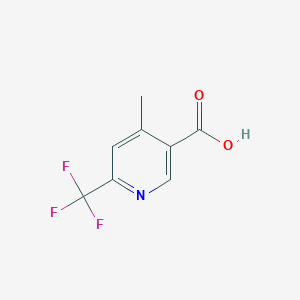

4-Methyl-6-(trifluoromethyl)nicotinic acid

描述

Significance of Trifluoromethyl-Substituted Pyridines

The introduction of a trifluoromethyl group into a pyridine (B92270) structure is a key strategy in modern medicinal and agricultural chemistry. researchoutreach.orgjst.go.jp The CF3 group is highly electronegative and lipophilic, which can significantly influence a molecule's properties, including its metabolic stability, binding affinity to biological targets, and membrane permeability. jst.go.jp Replacing hydrogen atoms with fluorine is a common method for developing compounds with unique biological activities. researchoutreach.orgjst.go.jp Over half of the pesticides introduced in the last two decades contain fluorine, and approximately 40% of all fluorine-containing pesticides on the market feature a trifluoromethyl group. jst.go.jpnih.gov This substitution can lead to enhanced efficacy and selectivity. nih.gov For instance, the trifluoromethyl-substituted pyridine derivative fluazinam (B131798) showed higher fungicidal activity compared to its chlorine-containing counterparts. researchoutreach.org The pyridine ring itself, when substituted with a trifluoromethyl group, has been successfully integrated into numerous molecules with useful biological properties, leading to the commercialization of 14 crop protection products between 1990 and 2017. nih.govresearchgate.net

Role of Nicotinic Acid Scaffolds in Organic Synthesis

Nicotinic acid, also known as pyridine-3-carboxylic acid, and its derivatives are fundamental building blocks in organic synthesis. nih.gov The nicotinic acid scaffold is a crucial component in various biologically active compounds and serves as a precursor for the synthesis of many pharmaceuticals and agrochemicals. frontiersin.orgnih.govresearchgate.net Its structural framework allows for diverse chemical modifications, enabling chemists to create extensive libraries of compounds for screening and development. nih.gov The presence of both the pyridine ring and the carboxylic acid group provides two reactive sites for further chemical transformations. researchgate.net Nicotinic acid derivatives have been investigated for a wide range of applications, demonstrating the versatility of this chemical scaffold. nih.govchemistryjournal.net

Overview of 4-Methyl-6-(trifluoromethyl)nicotinic Acid within the Class

Within the broader family of fluorinated pyridine carboxylic acids, this compound (CAS No. 261635-74-9) is a specific example that combines the key structural features of a methyl group, a trifluoromethyl group, and a nicotinic acid core. cymitquimica.comchemicalbook.com This compound is classified as a heterocyclic building block, specifically a substituted pyridine carboxylic acid. bldpharm.com Its structure makes it a valuable intermediate for the synthesis of more complex molecules in various research and development endeavors. bldpharm.com The combination of the electron-withdrawing trifluoromethyl group and the electron-donating methyl group on the pyridine ring, along with the carboxylic acid handle, provides a unique electronic and steric profile for synthetic applications.

Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 261635-74-9 |

| Molecular Formula | C8H6F3NO2 |

| Molecular Weight | 205.13 g/mol |

| Synonyms | 3-Pyridinecarboxylic acid, 4-methyl-6-(trifluoromethyl)-; 6-(trifluoromethyl)-4-methylpyridine-3-carboxylic acid |

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Purity | 95% |

| Storage Temperature | 2-8°C |

Note: Data sourced from publicly available chemical supplier information. cymitquimica.comchemicalbook.combldpharm.com

Structure

3D Structure

属性

IUPAC Name |

4-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-4-2-6(8(9,10)11)12-3-5(4)7(13)14/h2-3H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJZZCZADLDCJRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595956 | |

| Record name | 4-Methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261635-74-9 | |

| Record name | 4-Methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies

Electrophilic Reactions on the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient compared to benzene, making electrophilic aromatic substitution reactions challenging. This low reactivity is significantly amplified in 4-Methyl-6-(trifluoromethyl)nicotinic acid by the presence of two strong electron-withdrawing groups: the trifluoromethyl (-CF3) and carboxylic acid (-COOH) moieties. These groups drastically reduce the electron density of the aromatic system, rendering it highly resistant to attack by electrophiles. nih.gov

While the 4-methyl group exerts a mild activating, ortho-, para-directing effect, the deactivating influence of the -CF3 and -COOH groups is dominant. Electrophilic substitution on pyridine rings, when forced under harsh conditions, typically occurs at the 3- and 5-positions. In this specific molecule, the directing effects are as follows:

6-CF3 group: Meta-directing (to position 4, which is occupied, and position 2).

3-COOH group: Meta-directing (to position 5).

4-CH3 group: Ortho-, para-directing (to positions 3 and 5).

Nucleophilic Reactions on the Pyridine Ring

The electron-deficient nature of the pyridine ring, exacerbated by the potent electron-withdrawing -CF3 and -COOH groups, makes the molecule a candidate for nucleophilic aromatic substitution (SNAr). quimicaorganica.org In substituted pyridines, nucleophilic attack typically occurs at the 2-, 4-, and 6-positions, especially if a good leaving group is present at one of these sites. quimicaorganica.org

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is the most reactive site on the molecule for many common organic transformations.

The carboxylic acid can be readily converted to its corresponding esters through several standard methods. One common approach is Fischer esterification, which involves reacting the acid with an alcohol (such as methanol (B129727) or ethanol) in the presence of a strong acid catalyst (e.g., sulfuric acid). orientjchem.org Another efficient method involves a two-step process: first, converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl2), followed by reaction with the desired alcohol. nih.gov

| Reactant | Reagent/Conditions | Product |

|---|---|---|

| This compound | Methanol (CH3OH), H2SO4 (cat.), heat | Methyl 4-methyl-6-(trifluoromethyl)nicotinate |

Amide synthesis from this compound can be achieved through the activation of the carboxyl group followed by the addition of an amine. Standard peptide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or Dicyclohexylcarbodiimide (B1669883) (DCC), can be used to facilitate the reaction between the carboxylic acid and a primary or secondary amine. mdpi.com Alternatively, conversion to the acyl chloride with thionyl chloride or oxalyl chloride provides a highly reactive intermediate that readily forms an amide upon reaction with an amine. nih.gov

| Reactant | Reagent/Conditions | Product |

|---|---|---|

| This compound | 1. SOCl2 2. Ammonia (B1221849) (NH3) | 4-Methyl-6-(trifluoromethyl)nicotinamide |

The functional groups on this compound exhibit different susceptibilities to redox reactions.

Reduction: The carboxylic acid group can be reduced to a primary alcohol, yielding (4-methyl-6-(trifluoromethyl)pyridin-3-yl)methanol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3) complexes, as milder reagents like sodium borohydride (B1222165) are generally ineffective at reducing carboxylic acids.

Oxidation: The molecule is generally resistant to oxidation. The pyridine ring and the trifluoromethyl group are stable under oxidative conditions. The carboxylic acid is already in its highest oxidation state. The methyl group at the 4-position could potentially be oxidized to a carboxylic acid under very harsh conditions (e.g., using potassium permanganate (B83412) at high temperatures), which would result in the formation of 6-(trifluoromethyl)pyridine-3,4-dicarboxylic acid.

Reactivity Profile of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is one of the most stable and chemically inert functional groups in organic chemistry. nih.gov Its primary influence on the reactivity of this compound is electronic rather than participatory. The high electronegativity of the fluorine atoms makes the -CF3 group a powerful inductive electron-withdrawing group. nih.gov

This strong electron-withdrawing nature is responsible for:

Increasing the acidity of the carboxylic acid proton.

Deactivating the pyridine ring towards electrophilic substitution.

Activating the pyridine ring towards potential nucleophilic attack.

Direct chemical transformation of the C-F bonds within the trifluoromethyl group requires extremely harsh conditions and is not a feature of the compound's typical reactivity. It does not undergo hydrolysis, and its reduction is exceptionally difficult. Therefore, in most synthetic applications, the trifluoromethyl group is considered a stable, non-reactive substituent used to modulate the electronic properties of the molecule. nih.gov

Reactions Involving the Methyl Substituent

The chemical reactivity of the methyl group at the C4 position of this compound is significantly influenced by the electronic properties of the pyridine ring. The presence of two strong electron-withdrawing groups, the trifluoromethyl group at C6 and the carboxylic acid group at C3, renders the pyridine nucleus electron-deficient. This electronic environment affects the acidity of the methyl protons and the susceptibility of the methyl group to various chemical transformations. While specific experimental studies on the reactivity of the methyl substituent of this particular compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemistry of analogous methyl-substituted pyridines bearing electron-withdrawing functionalities.

The electron-deficient nature of the pyridine ring is expected to increase the acidity of the protons on the C4-methyl group, making it susceptible to deprotonation by a strong base. The resulting carbanion can then participate in a variety of nucleophilic reactions. Furthermore, the methyl group can be a site for oxidation and halogenation reactions, although the harsh conditions sometimes required for such transformations on pyridine rings must be considered.

Potential Chemical Transformations:

Oxidation: The methyl group could potentially be oxidized to a hydroxymethyl, formyl, or carboxylic acid group. Such oxidations on methylpyridines typically require strong oxidizing agents. The reaction conditions would need to be carefully controlled to avoid degradation of the pyridine ring, which is activated towards nucleophilic attack, especially under certain oxidative conditions.

Halogenation: Halogenation of the methyl group, particularly chlorination or bromination, is a feasible transformation. This can often be achieved under radical conditions (e.g., using N-bromosuccinimide or N-chlorosuccinimide with a radical initiator) or, in some cases for activated methylpyridines, via ionic pathways. youtube.com The electron-withdrawing groups on the ring would likely influence the reaction pathway and selectivity. For instance, side-chain fluorination of 3-methylpyridine (B133936) has been achieved by reaction with hydrogen fluoride (B91410) and chlorine in the liquid phase. google.com

Condensation Reactions: The activated methyl group, due to the adjacent electron-withdrawing pyridine ring, can potentially undergo condensation reactions. After deprotonation with a strong base, the resulting nucleophilic carbon could react with various electrophiles, such as aldehydes or ketones, to form new carbon-carbon bonds. This type of reactivity is characteristic of 2- and 4-picoline derivatives.

The table below summarizes the potential reactions involving the methyl substituent of this compound, based on the known reactivity of similar compounds.

| Reaction Type | Reagent(s) | Expected Product(s) | Notes |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄, SeO₂) | 4-Hydroxymethyl-6-(trifluoromethyl)nicotinic acid, 4-Formyl-6-(trifluoromethyl)nicotinic acid, or 6-(Trifluoromethyl)pyridine-3,4-dicarboxylic acid | Reaction conditions would need to be carefully optimized to prevent ring degradation. |

| Halogenation | N-Halosuccinimide (NCS, NBS) with radical initiator (e.g., AIBN, benzoyl peroxide); or HF/Cl₂ | 4-(Halomethyl)-6-(trifluoromethyl)nicotinic acid | Radical conditions are often employed for side-chain halogenation of methylpyridines. youtube.com Direct fluorination is also a possibility. google.com |

| Condensation | 1. Strong base (e.g., LDA, NaH) 2. Electrophile (e.g., Aldehyde, Ketone) | Aldol-type condensation products | The increased acidity of the methyl protons due to the electron-withdrawing ring facilitates deprotonation. |

It is important to reiterate that the reactions outlined above are based on established principles of pyridine chemistry and analogies to related structures. Specific experimental validation would be necessary to confirm the feasibility and optimal conditions for these transformations on this compound.

Synthesis of Derivatives and Analogs of 4 Methyl 6 Trifluoromethyl Nicotinic Acid

Structural Modification Strategies for Enhanced Molecular Diversity

The structural modification of the 4-Methyl-6-(trifluoromethyl)nicotinic acid scaffold is crucial for exploring its chemical space and developing analogs with diverse properties. Key strategies involve the manipulation of the core pyridine (B92270) ring and the carboxylic acid functional group. These modifications aim to introduce a variety of substituents and functional groups, thereby systematically altering the molecule's steric and electronic properties.

One common approach involves the construction of the pyridine ring from acyclic precursors containing the desired trifluoromethyl group. This method allows for the introduction of substituents at various positions on the ring during the cyclization step. For instance, condensation reactions of trifluoromethylated β-ketoesters or their equivalents with enamines or other suitable nitrogen-containing synthons can provide substituted pyridine rings. While specific examples for the 4-methyl-6-trifluoromethyl pattern are scarce, the general principles of pyridine synthesis, such as the Hantzsch pyridine synthesis or related methodologies, can be adapted by utilizing appropriately substituted starting materials.

Another significant strategy focuses on the derivatization of the carboxylic acid group. This functional handle is amenable to a wide range of chemical transformations, providing a straightforward route to a large library of derivatives. The conversion of the carboxylic acid to amides and esters is a primary route to achieving molecular diversity, as will be discussed in detail in the subsequent section.

Furthermore, modifications can be introduced to the pyridine ring of the pre-formed this compound. Electrophilic aromatic substitution reactions on the pyridine ring are generally challenging due to the electron-withdrawing nature of both the trifluoromethyl group and the nitrogen atom. However, under forcing conditions or through the use of highly reactive electrophiles, substitution might be achieved. More commonly, nucleophilic aromatic substitution (SNAr) reactions are employed, particularly if a suitable leaving group is present on the ring. For example, if a chloro or bromo substituent were present on the pyridine ring, it could be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates, to introduce new functional groups.

Exploration of Substituted Amides and Esters

The carboxylic acid moiety of this compound serves as a versatile anchor point for the synthesis of a wide array of amide and ester derivatives. These derivatives are often explored to modulate the physicochemical properties of the parent molecule, such as solubility, lipophilicity, and metabolic stability.

The synthesis of amides is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride, which then readily reacts with an amine. Alternatively, a variety of coupling reagents can be employed for direct amide bond formation under milder conditions. These reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.

For example, the synthesis of N-cyanomethyl-4-(trifluoromethyl)nicotinamide, an analog of the target compound, is achieved by reacting 4-(trifluoromethyl)nicotinic acid with aminoacetonitrile (B1212223) hydrochloride. This transformation can be carried out using phosgene (B1210022) or a similar activating agent in the presence of an acid scavenger. This "one-pot" synthesis method is efficient and suitable for industrial-scale production.

| Amine | Coupling Method | Product |

| Aminoacetonitrile HCl | Phosgene, acid scavenger | N-cyanomethyl-4-(trifluoromethyl)nicotinamide |

| Various primary/secondary amines | EDC, HOBt | Substituted 4-(trifluoromethyl)nicotinamides |

Esterification of this compound can be accomplished through several standard methods. The Fischer esterification, involving heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄), is a classical approach. However, due to the potential for side reactions under harsh acidic conditions, milder methods are often preferred.

| Alcohol | Esterification Method | Product |

| Methanol (B129727) | H₂SO₄ (catalyst), heat | Methyl 4-Methyl-6-(trifluoromethyl)nicotinate |

| Ethanol | DCC, DMAP | Ethyl 4-Methyl-6-(trifluoromethyl)nicotinate |

| Various alcohols | Acyl chloride formation followed by alcoholysis | Substituted 4-Methyl-6-(trifluoromethyl)nicotinates |

Design and Synthesis of Pyridine Ring-Modified Analogs

Modification of the pyridine ring of this compound allows for the exploration of structure-activity relationships by altering the electronic and steric environment of the core scaffold. The introduction of additional substituents on the pyridine ring can significantly impact the molecule's biological activity and physical properties.

One of the primary strategies for modifying the pyridine ring is through the synthesis of the ring itself from appropriately substituted precursors. This approach offers the most flexibility in terms of the types and positions of substituents that can be introduced. For instance, a multi-component reaction, such as a modified Hantzsch synthesis, could be envisioned using a trifluoromethylated β-dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source, with one of the components bearing the required methyl group to yield the desired 4-methyl-6-trifluoromethylpyridine core.

Another approach involves the functionalization of a pre-existing substituted pyridine. For example, if a suitable precursor such as 2-chloro-4-methyl-6-(trifluoromethyl)nicotinic acid were available, the chloro group could serve as a handle for further modification. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Buchwald-Hartwig reactions, could be employed to introduce aryl, heteroaryl, or amino groups at the 2-position of the pyridine ring.

Furthermore, directed ortho-metalation (DoM) could potentially be utilized to introduce substituents adjacent to the existing groups on the pyridine ring. The carboxylic acid group or the nitrogen atom of the pyridine can direct a strong base, such as lithium diisopropylamide (LDA), to deprotonate a specific ortho-position, which can then be quenched with an electrophile to introduce a new substituent. However, the regioselectivity of this approach would need to be carefully controlled given the presence of multiple directing groups and the inherent reactivity of the pyridine ring.

The synthesis of pyridine-based analogs often involves multi-step sequences. For example, the synthesis of certain pyridine-based pyrrolo[2,3-d]pyrimidine analogs involves the initial construction of a substituted pyridine ring, followed by further annulation to build the fused heterocyclic system. This highlights the importance of robust methods for the synthesis of functionalized pyridine building blocks.

| Modification Strategy | Key Reactions | Potential Analogs |

| De novo ring synthesis | Hantzsch-type condensations | Pyridines with varied substituents at positions 2 and 5 |

| Cross-coupling reactions | Suzuki, Buchwald-Hartwig | Aryl, heteroaryl, or amino-substituted pyridines |

| Directed ortho-metalation | Deprotonation with strong base, electrophilic quench | Introduction of substituents at positions 2 or 5 |

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise connectivity and chemical environment of each atom can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of 4-Methyl-6-(trifluoromethyl)nicotinic acid, three distinct signals are expected in the aromatic region, corresponding to the two pyridine (B92270) ring protons and the methyl group protons. Additionally, a broad singlet corresponding to the carboxylic acid proton would be observed, the chemical shift of which is highly dependent on the solvent and concentration.

The proton on the C5 position of the pyridine ring is expected to appear as a singlet, influenced by the adjacent methyl group and the carboxylic acid. The proton at the C2 position would also likely appear as a singlet. The methyl group protons at the C4 position will give rise to a sharp singlet, typically in the range of 2.3-2.7 ppm. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a downfield chemical shift, generally above 10 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 8.5 - 9.0 | s |

| H-5 | 7.5 - 8.0 | s |

| -CH₃ | 2.3 - 2.7 | s |

| -COOH | > 10 | br s |

Note: Predicted values are based on analogous structures and substituent effects. Solvent: CDCl₃ or DMSO-d₆.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Eight distinct signals are anticipated, corresponding to the six carbons of the pyridine ring, the methyl carbon, the carboxylic acid carbon, and the trifluoromethyl carbon. The chemical shifts of the pyridine ring carbons are influenced by the electron-withdrawing effects of the trifluoromethyl and carboxylic acid groups, and the electron-donating effect of the methyl group.

The carbon of the carboxylic acid group will appear significantly downfield, typically in the 165-175 ppm region. The trifluoromethyl carbon will be observed as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will resonate in the 120-160 ppm range, with their specific shifts determined by the substituent pattern. The methyl carbon will appear at a characteristic upfield position, generally between 18-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 155 |

| C-3 | 120 - 125 |

| C-4 | 155 - 160 |

| C-5 | 115 - 120 |

| C-6 | 145 - 150 (q) |

| -COOH | 165 - 175 |

| -CH₃ | 18 - 25 |

| -CF₃ | 120 - 125 (q) |

Note: Predicted values are based on analogous structures and substituent effects. (q) denotes a quartet multiplicity due to C-F coupling.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. This signal will appear as a singlet in a proton-decoupled spectrum. The chemical shift of the -CF₃ group is typically observed in the range of -60 to -70 ppm relative to a standard such as CFCl₃. The precise chemical shift can provide insights into the electronic environment of the trifluoromethyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for the identification of functional groups within a molecule. The IR spectrum of this compound is expected to display several characteristic absorption bands. A broad absorption band in the region of 2500-3300 cm⁻¹ will be indicative of the O-H stretching of the carboxylic acid dimer. The C=O stretching of the carboxylic acid will give rise to a strong, sharp peak around 1700-1730 cm⁻¹.

Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring will be observed in the 1400-1600 cm⁻¹ region. The C-F stretching vibrations of the trifluoromethyl group will produce strong, characteristic bands in the 1100-1300 cm⁻¹ range. Finally, the C-H bending vibrations of the methyl group will be seen around 1375 cm⁻¹ and 1450 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic acid) | 2500 - 3300 | Broad, Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Methyl) | 2850 - 2960 | Medium |

| C=O (Carboxylic acid) | 1700 - 1730 | Strong, Sharp |

| C=C, C=N (Aromatic) | 1400 - 1600 | Medium to Strong |

| C-F (Trifluoromethyl) | 1100 - 1300 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. The molecular formula of this compound is C₈H₆F₃NO₂, which corresponds to a molecular weight of approximately 219.03 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 219 would be expected. The fragmentation pattern would likely involve the initial loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z 174. Another prominent fragmentation pathway could be the loss of the trifluoromethyl group (-CF₃, 69 Da), leading to a fragment at m/z 150. Further fragmentation of the pyridine ring would also be observed.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment |

| 219 | [M]⁺ |

| 174 | [M - COOH]⁺ |

| 150 | [M - CF₃]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, being a substituted aromatic system, is expected to show absorption bands corresponding to π → π* and n → π* transitions.

Based on the spectrum of nicotinic acid, which shows absorption maxima around 213 nm and 261 nm, the introduction of the methyl and trifluoromethyl groups will likely cause a shift in these absorption bands. The electron-donating methyl group and the electron-withdrawing trifluoromethyl group will influence the energy of the molecular orbitals, leading to bathochromic (red) or hypsochromic (blue) shifts of the absorption maxima. It is anticipated that the primary absorption bands will be observed in the 200-300 nm range.

Computational Chemistry Investigations and Molecular Modeling

Density Functional Theory (DFT) Studies on Electronic Structure

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for calculating properties like molecular energies, orbital distributions, and electronic potentials.

Frontier Molecular Orbital (FMO) Analysis

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For 4-Methyl-6-(trifluoromethyl)nicotinic acid, this analysis would pinpoint the regions of the molecule most likely to participate in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound No published data is available for this compound. The table below is a template for how such data would be presented.

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

Electrostatic Potential (ESP) Mapping

An ESP map illustrates the charge distribution within a molecule, providing a guide to its reactive sites. It is plotted on the molecule's electron density surface, with colors indicating different potential values. Typically, red areas signify electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-deficient regions (positive potential), prone to nucleophilic attack. For this compound, an ESP map would highlight the electronegative oxygen and nitrogen atoms as likely sites for positive interactions and the regions near the electron-withdrawing trifluoromethyl group as potentially electron-poor.

Molecular Reactivity Descriptors

Table 2: Hypothetical Molecular Reactivity Descriptors for this compound No published data is available for this compound. The table below is a template for how such data would be presented.

| Descriptor | Value |

|---|---|

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

| Chemical Softness (S) | Data not available |

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) and their corresponding energies. The carboxylic acid group in this compound can rotate, leading to different conformers with varying stabilities. A potential energy surface scan, typically performed by systematically rotating the dihedral angle of the C-C-C=O bond, would identify the most stable (lowest energy) conformation and the energy barriers between different conformers. This information is critical for understanding the molecule's flexibility and its preferred shape in different environments.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. For this compound, MD simulations could be used to study its behavior in a solvent, such as water, or its interactions with other molecules. This would involve analyzing the formation and stability of intermolecular hydrogen bonds, particularly involving the carboxylic acid group and the pyridine (B92270) nitrogen, which are crucial for understanding its properties in solution and in the solid state.

Solid State Structural Analysis and Supramolecular Chemistry

X-ray Crystallography for Three-Dimensional Structure Elucidation

In the absence of a determined crystal structure for 4-Methyl-6-(trifluoromethyl)nicotinic acid, the anticipated crystal packing can be inferred from known motifs in similar compounds. Nicotinic acid and its derivatives are well-known for forming robust hydrogen-bonded networks. The primary hydrogen bonding interactions are expected to involve the carboxylic acid group and the pyridine (B92270) nitrogen atom.

One of the most common supramolecular synthons in the crystal engineering of carboxylic acids and pyridines is the acid-pyridine heterosynthon , where the carboxylic acid proton is transferred to the pyridine nitrogen, forming a salt, or a neutral hydrogen bond is formed between the carboxylic acid's hydroxyl group and the pyridine nitrogen. The choice between the neutral and ionic form is influenced by the pKa difference between the carboxylic acid and the pyridine moiety.

For instance, in the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate, a related isomer, the molecules form a centrosymmetric water-bridged hydrogen-bonding dimer. nih.govnih.gov This structure showcases how solvent molecules can be incorporated to satisfy the hydrogen bonding requirements of the functional groups. nih.govnih.gov It is plausible that this compound could form similar hydrogen-bonded dimers or chains, potentially involving the carboxylic acid groups forming classic R²₂ (8) homodimers or catemeric chains.

The presence of the trifluoromethyl group can also lead to other types of non-covalent interactions, such as halogen bonding and C-H···F interactions, which can further influence the crystal packing.

| Potential Hydrogen Bonding Motifs | Description |

| Acid-Pyridine Heterosynthon | Interaction between the carboxylic acid and the pyridine nitrogen, can be neutral (O-H···N) or ionic (O⁻···H-N⁺). |

| Carboxylic Acid Homodimer | Two carboxylic acid groups forming a cyclic R²₂(8) motif through O-H···O hydrogen bonds. |

| Catemer Chain | Carboxylic acid molecules forming a chain through O-H···O hydrogen bonds. |

| Water-Bridged Dimers/Chains | Water molecules acting as bridges to connect molecules of the nicotinic acid derivative. |

The methyl group can participate in weak C-H···O and C-H···π interactions. The trifluoromethyl group is a particularly interesting substituent in crystal engineering. The fluorine atoms can act as weak hydrogen bond acceptors in C-H···F interactions. Furthermore, F···F and F···π interactions can also be present, influencing the stacking of the pyridine rings.

The aromatic pyridine ring itself can engage in π-π stacking interactions. The relative orientation of the stacked rings (e.g., parallel-displaced or T-shaped) will be influenced by the steric and electronic effects of the methyl and trifluoromethyl substituents. The interplay of these various forces results in a complex and unique three-dimensional architecture.

| Type of Interaction | Description |

| C-H···O | Weak hydrogen bonds involving the methyl group and carboxylic oxygen atoms. |

| C-H···F | Weak hydrogen bonds involving various C-H donors and the fluorine atoms of the trifluoromethyl group. |

| F···F | Interactions between fluorine atoms of adjacent trifluoromethyl groups. |

| π-π Stacking | Interactions between the aromatic pyridine rings. |

Co-crystallization and Salt Formation Studies

Co-crystallization and salt formation are powerful techniques in crystal engineering to modify the physicochemical properties of a compound without altering its covalent structure. These approaches are particularly relevant for nicotinic acid derivatives due to the presence of both a hydrogen bond donor (carboxylic acid) and an acceptor (pyridine nitrogen).

Co-crystals are multicomponent crystals where the components are held together by non-ionic interactions, primarily hydrogen bonds. In the case of this compound, co-crystals could be formed with a variety of co-formers, such as other carboxylic acids, amides, or phenols. The selection of a suitable co-former is guided by the principles of supramolecular chemistry, aiming to form robust and predictable hydrogen bonding patterns. For example, nicotinamide, a related compound, has been extensively studied for its ability to form co-crystals with various active pharmaceutical ingredients.

Salt formation occurs when there is a proton transfer from the acidic component to the basic component. Given that this compound is a carboxylic acid, it can react with a variety of bases to form salts. The choice of the counter-ion can significantly impact properties such as solubility and melting point. Studies on nicotinic acid and its derivatives have shown successful salt formation with a range of amines and other basic compounds. researchgate.net

The formation of either a co-crystal or a salt is largely dependent on the ΔpKa (the difference between the pKa of the acidic and basic components). A large ΔpKa (typically > 3) often leads to salt formation, while a small ΔpKa (typically < 0) favors the formation of a co-crystal.

Crystal Engineering Approaches for Tailored Solid Forms

Crystal engineering aims to design and synthesize crystalline solids with desired properties based on an understanding of intermolecular interactions. For this compound, crystal engineering strategies can be employed to create different solid forms, such as polymorphs, solvates, and co-crystals, each with unique properties.

Polymorphism , the ability of a compound to exist in more than one crystalline form, is a critical consideration. Different polymorphs can exhibit different stabilities, melting points, and solubilities. The presence of flexible functional groups and the possibility of various hydrogen bonding motifs in this compound suggest that it may exhibit polymorphism. Screening for different polymorphs can be achieved by varying crystallization conditions such as solvent, temperature, and cooling rate.

Solvate formation , where solvent molecules are incorporated into the crystal lattice, is another possibility, as seen in the monohydrate of 5-(trifluoromethyl)picolinic acid. nih.govnih.gov The inclusion of solvent molecules can significantly alter the crystal packing and the resulting properties.

By systematically applying the principles of crystal engineering, it is possible to design and synthesize solid forms of this compound with optimized properties for specific applications. This involves a careful selection of co-formers or counter-ions and a thorough investigation of the resulting supramolecular structures.

Applications As Chemical Building Blocks and Precursors

Utility in Fine Chemical Synthesis

In the realm of fine chemical synthesis, 4-Methyl-6-(trifluoromethyl)nicotinic acid is recognized as a valuable intermediate. The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the reactivity of the pyridine (B92270) ring, making it susceptible to various chemical transformations. This property is exploited in the synthesis of specialized chemical agents where precise molecular architecture is crucial. The carboxylic acid function allows for a range of standard chemical reactions, such as esterification, amidation, and the formation of acid chlorides, thereby providing a gateway to a multitude of derivative compounds.

Intermediate in Agrochemical Research and Development

The broader class of trifluoromethylated nicotinic acids are well-established as key intermediates in the agrochemical industry. For instance, the closely related compound, 4-(trifluoromethyl)nicotinic acid, is a crucial precursor in the industrial synthesis of the insecticide flonicamid. google.comchemicalbook.com While specific, publicly available research detailing the direct application of this compound in commercialized agrochemicals is limited, its structural similarity to these vital intermediates suggests its potential role in the research and development of new plant protection agents. The introduction of a methyl group can modulate the biological activity and physical properties of the resulting agrochemical, a strategy often employed by researchers to optimize efficacy and selectivity.

Building Block for Diverse Heterocyclic Scaffolds

The pyridine core of this compound is a foundational element for the construction of more complex heterocyclic systems. The strategic placement of the methyl and trifluoromethyl groups can direct further chemical modifications, allowing for the regioselective synthesis of fused ring systems and other elaborate molecular frameworks. The reactivity of the pyridine ring, enhanced by the trifluoromethyl group, facilitates nucleophilic aromatic substitution reactions, which are instrumental in the assembly of diverse heterocyclic scaffolds. These scaffolds are of significant interest in medicinal chemistry and materials science.

Precursor in the Synthesis of Compounds with Specific Biological Activities (excluding direct biological activity findings)

In the field of medicinal chemistry, trifluoromethylated nicotinic acid derivatives are recognized as important precursors for the synthesis of pharmacologically relevant molecules. The trifluoromethyl group is a common feature in many modern pharmaceuticals, as it can enhance metabolic stability and binding affinity. This compound provides a ready-made building block containing this critical functional group. Researchers in drug discovery can utilize this compound as a starting point to synthesize a variety of amides, esters, and other derivatives. These new chemical entities can then be evaluated for their potential as lead compounds in various therapeutic areas. The structural framework of this compound offers a solid foundation for the development of novel compounds with tailored properties for biological screening.

常见问题

Q. What are the common synthetic routes for preparing 4-methyl-6-(trifluoromethyl)nicotinic acid, and how do reaction conditions influence yield?

Methodological Answer: A three-step synthesis is widely used:

Fluorination of precursors : Reacting halogenated pyridine derivatives with trifluoromethylating agents (e.g., Ruppert-Prakash reagent, TMSCF₃) under anhydrous conditions .

Cyano group hydrolysis : Converting intermediates like 6-(trifluoromethyl)nicotinonitrile to carboxylic acids using acidic or basic hydrolysis (e.g., HCl/EtOH or NaOH/H₂O) .

Purification : Recrystallization from methanol or DMSO yields pure product .

Q. Key factors affecting yield :

- Temperature control during fluorination (avoiding side reactions).

- Solvent choice for hydrolysis (polar aprotic solvents minimize decomposition).

Q. Table 1: Synthesis Optimization

| Step | Optimal Conditions | Yield Range | Reference |

|---|---|---|---|

| Fluorination | −78°C, THF, TMSCF₃ | 60–75% | |

| Hydrolysis | 80°C, HCl/EtOH | 85–90% |

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Under inert atmosphere (argon/nitrogen) at 2–8°C to prevent moisture absorption and thermal decomposition .

- Handling : Use PPE (nitrile gloves, safety goggles) due to irritant properties (R36/37/38). Work in a fume hood to avoid inhalation .

- Decomposition risks : Heating above 150°C may release toxic HF gas; avoid contact with strong oxidizers .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Purity assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water (+0.1% TFA) mobile phase .

- Structural confirmation :

Advanced Research Questions

Q. How can structural modifications of this compound enhance bioactivity in drug discovery?

Methodological Answer:

Q. Table 2: Bioactivity of Derivatives

| Derivative | Modification | Target | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| PF-04991532 | 6-Amidated | Glucokinase | 12 nM | |

| 2-Bromo-6-CF₃ | Bromination | Kinase X | 45 nM |

Q. How do researchers resolve contradictions in reported solubility and stability data?

Methodological Answer:

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT calculations : Model electrophilic substitution at the 2-position to predict regioselectivity in halogenation .

- Docking studies : Simulate binding to enzyme active sites (e.g., glucokinase) to guide functionalization .

Safety and Compliance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。